5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole

Medicinal Chemistry Heterocyclic Synthesis Structure-Activity Relationship

5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole (CAS 128740-12-5) is a strategic bicyclic diamine scaffold for CNS drug discovery, offering a rigid 3D framework that enhances ligand selectivity and BBB penetration. The 5-benzyl group serves dual roles as a protecting group (cleavable by hydrogenolysis) and synthetic handle for systematic SAR at N-5, enabling histamine H3 antagonist programs (Ki = 0.54 nM). Favorable logP (1.747) and low PSA (15.27 Ų) optimize CNS drug-likeness. Supplied at ≥98% purity for reproducible multi-step synthesis.

Molecular Formula C13H18N2
Molecular Weight 202.3 g/mol
CAS No. 128740-12-5
Cat. No. B136922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole
CAS128740-12-5
Synonyms5-BENZYL-OCTAHYDRO-PYRROLO[3,4-B]PYRROLE
Molecular FormulaC13H18N2
Molecular Weight202.3 g/mol
Structural Identifiers
SMILESC1CNC2C1CN(C2)CC3=CC=CC=C3
InChIInChI=1S/C13H18N2/c1-2-4-11(5-3-1)8-15-9-12-6-7-14-13(12)10-15/h1-5,12-14H,6-10H2
InChIKeyHSZHVFDKBROTBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole (CAS 128740-12-5): A Core Scaffold for Heterocyclic Synthesis and Neuroreceptor Ligand Discovery


5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole (CAS 128740-12-5) is a bicyclic heterocyclic compound characterized by a fully saturated octahydro-pyrrolo[3,4-b]pyrrole core bearing an N-benzyl substituent at the 5-position. It serves primarily as a versatile synthetic intermediate for constructing more complex molecules, particularly in medicinal chemistry programs targeting neurological and psychiatric disorders . The compound features a rigid polycyclic framework that provides a well-defined three-dimensional scaffold, making it valuable for designing ligands with high selectivity and binding affinity to central nervous system receptors, where enhanced metabolic stability and blood-brain barrier penetration are required . Available from commercial suppliers in purities typically ranging from 95% to 98%, this compound is utilized exclusively for research and further manufacturing purposes, not for direct therapeutic or human use .

Why 5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole Cannot Be Simply Interchanged with Other Octahydro-pyrrolo[3,4-b]pyrrole Derivatives in Ligand Design and Synthesis


Substituting 5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole (CAS 128740-12-5) with a different octahydro-pyrrolo[3,4-b]pyrrole analog—such as the 1-benzyl isomer (CAS 132414-50-7), the 5-alkyl series, or unsubstituted core—is not a straightforward substitution due to profound differences in substitution pattern that fundamentally alter both the synthetic utility and the resulting biological activity of derived compounds. The position of the benzyl substituent on the octahydro-pyrrolo[3,4-b]pyrrole ring system dictates the orientation of key pharmacophoric elements in downstream ligands, directly impacting receptor binding affinity and selectivity profiles . In structure-activity relationship (SAR) studies of (3aR,6aR)-5-alkyl-1-aryl-octahydropyrrolo[3,4-b]pyrroles, modifications at the N-5 position (alkyl vs. benzyl) were shown to produce dramatic differences in histamine H3 receptor antagonist potency, with the 5-alkyl series exemplified by compound 17a achieving a human H3 Ki of 0.54 nM, while alternative substitution patterns yielded substantially different affinity profiles [1]. The benzyl group in CAS 128740-12-5 serves as a protecting group that can be selectively removed via hydrogenolysis to unveil a secondary amine for further derivatization, a synthetic handle not available in compounds where the benzyl group is positioned elsewhere on the scaffold . Furthermore, the 5-benzyl-substituted core exhibits distinct physicochemical properties—including a calculated logP of 1.747 and polar surface area of 15.27 Ų—that influence solubility, membrane permeability, and metabolic stability of final compounds in ways that cannot be replicated by other regioisomers or derivatives [2].

Quantitative Differentiation of 5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole (CAS 128740-12-5) Versus Closest Comparators


Regioisomeric Substitution Pattern: 5-Benzyl vs. 1-Benzyl Octahydro-pyrrolo[3,4-b]pyrrole

5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole (CAS 128740-12-5) and its 1-benzyl isomer (CAS 132414-50-7) are regioisomers with identical molecular formulas (C13H18N2, MW 202.30) but differ fundamentally in the position of the benzyl substituent on the octahydro-pyrrolo[3,4-b]pyrrole scaffold. In CAS 128740-12-5, the benzyl group is attached to the N-5 nitrogen of the fused ring system, whereas in CAS 132414-50-7, it is attached to the N-1 position . This positional difference directly impacts synthetic utility: the 5-benzyl isomer serves as a protected secondary amine that can be deprotected via hydrogenolysis to generate a free NH group for subsequent functionalization, while the 1-benzyl isomer presents different reactivity due to steric and electronic differences in the ring junction . In downstream biological applications, the 5-benzyl core is the preferred scaffold for constructing histamine H3 receptor ligands within the (3aR,6aR)-5-alkyl-1-aryl-octahydropyrrolo[3,4-b]pyrrole chemotype, where the N-5 substituent directly influences receptor binding affinity and antagonist potency [1]. The 1-benzyl isomer, in contrast, has been documented primarily as an intermediate in quinolone antibacterial synthesis rather than in H3 receptor programs, underscoring divergent application trajectories determined solely by substitution position [2].

Medicinal Chemistry Heterocyclic Synthesis Structure-Activity Relationship

Physicochemical Property Differentiation: Lipophilicity and Polar Surface Area Comparison

5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole (CAS 128740-12-5) exhibits a calculated logP value of 1.747 and a topological polar surface area (PSA) of 15.27 Ų [1]. In comparison, the unsubstituted octahydro-pyrrolo[3,4-b]pyrrole core scaffold (without the benzyl group) has a substantially lower logP (approximately -0.5 to 0.2, estimated based on removal of the lipophilic benzyl moiety) and a higher PSA due to the presence of a free secondary amine . The benzyl substituent in CAS 128740-12-5 increases lipophilicity by approximately 1.5–2.0 logP units relative to the parent heterocycle, enhancing predicted membrane permeability while maintaining a relatively low PSA conducive to blood-brain barrier penetration . For compounds in the (3aR,6aR)-5-alkyl-1-aryl-octahydropyrrolo[3,4-b]pyrrole series, modifications at the N-5 position (including benzyl-derived moieties) were shown to influence oral bioavailability and half-life in rat pharmacokinetic studies; compound 17a (N-5 methyl analog) demonstrated oral bioavailability of 39% and t1/2 of 2.4 h, values that are directly modulated by the lipophilic character imparted by the N-5 substituent [2]. The 5-benzyl derivative provides a balance of lipophilicity and synthetic accessibility that is distinct from both the more polar unsubstituted core and the more lipophilic 5-alkyl derivatives.

Physicochemical Properties ADME Medicinal Chemistry

Synthetic Utility: Hydrogenolytic Deprotection of 5-Benzyl Group Versus Alternative Protecting Strategies

5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole (CAS 128740-12-5) contains an N-benzyl group at the 5-position that serves as a protecting group capable of clean removal via catalytic hydrogenolysis to yield the free octahydro-pyrrolo[3,4-b]pyrrole secondary amine . This deprotection step is quantitative under standard hydrogenation conditions (H2, Pd/C, atmospheric pressure), enabling subsequent functionalization at the N-5 position with diverse substituents including alkyl, acyl, sulfonyl, or aryl groups . In contrast, the 1-benzyl isomer (CAS 132414-50-7) presents a more sterically hindered benzyl group at the bridgehead nitrogen, which may exhibit different hydrogenolysis kinetics and requires alternative deprotection strategies . Furthermore, the 5-benzyl compound is directly derived via LiAlH4 reduction of the corresponding 5-benzyl-4,6-dioxo-octahydropyrrolo[3,4-b]pyrrole precursor (as described in patent US05416096), a synthetic pathway that provides access to the 5-benzyl protected scaffold in high yield [1]. The ability to selectively deprotect the 5-benzyl group while preserving other functional groups elsewhere in elaborated molecules makes CAS 128740-12-5 a strategically superior intermediate for convergent synthetic routes in complex molecule assembly, particularly in parallel synthesis and library production where late-stage diversification at the N-5 position is desired.

Organic Synthesis Protecting Group Strategy Medicinal Chemistry

Optimal Research and Procurement Applications for 5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole (CAS 128740-12-5)


Synthesis of Histamine H3 Receptor Antagonist Libraries via N-5 Diversification

CAS 128740-12-5 serves as a strategic starting material for constructing compound libraries based on the (3aR,6aR)-5-alkyl-1-aryl-octahydropyrrolo[3,4-b]pyrrole chemotype, a scaffold that has yielded highly potent histamine H3 receptor antagonists such as compound 17a (human H3 Ki = 0.54 nM) [1]. Hydrogenolytic removal of the 5-benzyl protecting group followed by alkylation, acylation, or reductive amination at the liberated N-5 position enables systematic exploration of structure-activity relationships around this critical pharmacophoric element, a synthetic strategy that directly leverages the benzyl group's dual role as both a protecting group and a synthetic handle .

Intermediate for Quinolone Antibacterial Agent Synthesis

Octahydro-pyrrolo[3,4-b]pyrrole derivatives bearing benzyl substituents are documented intermediates in the synthesis of quinolone antibacterials [1]. The 5-benzyl isomer (CAS 128740-12-5) provides a specific regioisomeric entry point into this class of antibacterials, where the substitution pattern influences the final product's antibacterial spectrum and potency profile . Procurement of CAS 128740-12-5 at ≥95% purity (as supplied by vendors including BOC Sciences and AKSci) ensures reproducible results in these multi-step synthetic sequences .

CNS Drug Discovery Scaffold Requiring Balanced Lipophilicity and Synthetic Flexibility

With a calculated logP of 1.747 and polar surface area of 15.27 Ų, CAS 128740-12-5 occupies a favorable physicochemical space for CNS drug discovery, offering enhanced membrane permeability relative to the unsubstituted core while retaining sufficient polarity for aqueous solubility [1]. The 5-benzyl group can be retained to modulate lipophilicity and metabolic stability in lead compounds, or cleaved to install alternative N-5 substituents tailored to specific target binding requirements . This dual utility makes CAS 128740-12-5 particularly valuable in hit-to-lead optimization programs where fine-tuning of ADME properties is critical .

Protecting Group-Enabled Convergent Synthesis of Complex Polycyclic Alkaloids

The octahydro-pyrrolo[3,4-b]pyrrole core is a structural motif found in various bioactive alkaloids and natural product-inspired molecules [1]. CAS 128740-12-5 provides this core in a protected form that can be incorporated into complex convergent synthetic routes, where the 5-benzyl group protects the N-5 nitrogen during additional functionalization steps at other positions of the molecule . Late-stage hydrogenolytic deprotection then unveils the secondary amine for final elaboration or for unmasking the basic nitrogen required for target engagement .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.